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Compound of Interest

Compound Name: 4-Nitrophenyl caprate

CAS No.: 1956-09-8

Cat. No.: B1588080

Get Quote

Foreword: Illuminating Lipolytic Activity
In the intricate landscape of drug discovery and enzyme characterization, the ability to

precisely and efficiently quantify enzyme activity is paramount. For researchers navigating the

complexities of lipases and esterases—enzymes pivotal in everything from metabolic regulation

to industrial biocatalysis—the choice of substrate is a critical determinant of experimental

success. This guide provides an in-depth exploration of 4-nitrophenyl caprate (4-NPC), a

chromogenic substrate that has become an indispensable tool for the real-time monitoring of

lipolytic activity. We will delve into the core mechanism of action, provide robust, field-tested

protocols, and offer insights gleaned from years of application to empower researchers,

scientists, and drug development professionals in their quest for accurate and reproducible

enzymatic data.

The Principle of Detection: A Reaction Unveiled
4-Nitrophenyl caprate, also known as 4-nitrophenyl decanoate, is an ester composed of a ten-

carbon fatty acid (capric acid) and a 4-nitrophenol molecule.[1][2] The utility of 4-NPC as a

substrate lies in its elegant and straightforward mechanism of action. In its esterified form, 4-
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NPC is a colorless compound. However, upon enzymatic hydrolysis by a lipase or esterase, it

yields two products: capric acid and 4-nitrophenol (4-NP).[3]

The liberated 4-nitrophenol is the key to the assay's chromogenic nature. The phenolic

hydroxyl group of 4-NP has a pKa of approximately 7.15.[4] In a buffered solution with a pH

above this pKa (typically pH 8.0 or higher for these assays), the hydroxyl group deprotonates to

form the 4-nitrophenolate anion. This anion exhibits a distinct yellow color, with a maximum

absorbance at around 405-410 nm.[4][5][6] The intensity of this yellow color is directly

proportional to the amount of 4-nitrophenol produced, and thus, to the activity of the enzyme.

This direct correlation allows for the continuous and real-time monitoring of enzyme kinetics

through spectrophotometry. The rate of increase in absorbance at 405-410 nm is a direct

measure of the rate of the enzymatic reaction.

The Molecular Dance: Enzyme-Substrate Interaction
Lipases and esterases that hydrolyze 4-nitrophenyl caprate are typically serine hydrolases.

Their catalytic activity relies on a conserved catalytic triad in the active site, most commonly

consisting of serine, histidine, and aspartate or glutamate residues. The hydrolysis of 4-NPC

proceeds through a two-step acyl-enzyme mechanism:

Acylation: The serine residue in the enzyme's active site acts as a nucleophile, attacking the

carbonyl carbon of the ester bond in 4-nitrophenyl caprate. This results in the formation of

a transient tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme

intermediate. In this step, the 4-nitrophenol moiety is released.

Deacylation: A water molecule, activated by the histidine residue of the catalytic triad, acts as

a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to

the formation of another tetrahedral intermediate, which subsequently breaks down,

releasing the capric acid and regenerating the free, active enzyme.

The rate-limiting step in this process can vary depending on the specific enzyme and reaction

conditions, but it is often the deacylation step.[7]
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Enzymatic hydrolysis of 4-Nitrophenyl Caprate.

In the Laboratory: A Step-by-Step Guide to Assay
Execution
The following protocol provides a robust framework for measuring lipase activity using 4-
nitrophenyl caprate. It is crucial to recognize that optimal conditions, particularly substrate

and enzyme concentrations, may vary depending on the specific enzyme and should be

determined empirically.

Reagents and Materials
4-Nitrophenyl caprate (4-NPC): Substrate.

Lipase/Esterase: Enzyme of interest.

Organic Solvent: Chloroform or isopropanol for preparing the substrate stock solution.[8][9]
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Assay Buffer: 50 mM Tris-HCl, pH 8.0 is a common choice.[8]

Emulsifying Agent: Triton X-100 or a combination of gum arabic and sodium deoxycholate.

[10][11]

96-well clear, flat-bottom microplates.

Microplate reader with absorbance detection at 405-410 nm.

Incubator or temperature-controlled plate reader.

Preparation of Solutions
Substrate Stock Solution (10 mM): Due to the hydrophobic nature of 4-NPC, it has low solubility

in aqueous solutions. A stock solution in an organic solvent is therefore required.

Accurately weigh 29.34 mg of 4-nitrophenyl caprate.

Dissolve in 10 mL of chloroform or isopropanol to create a 10 mM stock solution.

Store this stock solution at -20°C, protected from light.[8]

Assay Buffer (50 mM Tris-HCl, pH 8.0):

Dissolve 6.057 g of Tris base in approximately 800 mL of deionized water.

Adjust the pH to 8.0 using concentrated HCl.

Bring the final volume to 1 L with deionized water.

Store at 4°C.

Substrate Emulsion (1 mM): To make the substrate accessible to the enzyme in the aqueous

assay buffer, an emulsion must be prepared.

To 8.9 mL of 50 mM Tris-HCl buffer (pH 8.0), add 0.1 mL of Triton X-100 (for a final

concentration of 1% v/v).

Add 1 mL of the 10 mM 4-NPC stock solution.
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Vortex vigorously and then sonicate the mixture until a stable, homogenous emulsion is

formed. This should be prepared fresh for each experiment.[11]

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The optimal

concentration should be determined empirically to ensure a linear reaction rate over the

desired time course. A dilution series is recommended for initial experiments.

Assay Protocol (96-well plate format)
Plate Setup: Add 180 µL of the freshly prepared substrate emulsion to each well of the

microplate. Include control wells:

Blank Control: 180 µL of substrate emulsion + 20 µL of assay buffer (no enzyme). This

accounts for any spontaneous hydrolysis of the substrate.[12]

Negative Control: 180 µL of assay buffer + 20 µL of enzyme solution (no substrate). This

accounts for any background absorbance from the enzyme solution.

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5

minutes to allow for temperature equilibration.

Initiate Reaction: Add 20 µL of the appropriately diluted enzyme solution to the sample wells.

Measurement: Immediately place the microplate in a reader pre-set to the assay

temperature. Measure the increase in absorbance at 405 nm (or 410 nm) at regular intervals

(e.g., every 30-60 seconds) for a period of 10-30 minutes.
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Workflow for the 4-NPC colorimetric lipase assay.

From Absorbance to Activity: Data Interpretation
and Analysis
Calculation of Enzyme Activity

Determine the Rate of Reaction: For each well, plot absorbance versus time. The initial linear

portion of this curve represents the initial reaction velocity (v₀). Calculate the slope of this

linear portion (ΔAbs/min).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1588080/docs?utm_src=pdf-body-img#the-chromogenic-compass-a-technical-guide-to-4-nitrophenyl-caprate-in-enzyme-analytics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588080?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Convert Absorbance to Molarity: Use the Beer-Lambert law (A = εcl) to convert the rate of

change in absorbance to the rate of 4-nitrophenol production.

A: Absorbance (unitless)

ε (epsilon): Molar extinction coefficient of 4-nitrophenolate. At pH > 9, this is approximately

18,000 M⁻¹cm⁻¹.[13] It is advisable to determine this value empirically under your specific

assay conditions.

c: Concentration (mol/L)

l: Path length of the light through the sample (cm). For a standard 96-well plate with a 200

µL volume, this is typically around 0.5 cm.

The rate of 4-NP production (in mol/L/min) can be calculated as: Rate (mol/L/min) =

(ΔAbs/min) / (ε * l)

Calculate Specific Activity: The specific activity of the enzyme is expressed as units per

milligram of protein (U/mg). One unit (U) is defined as the amount of enzyme that catalyzes

the formation of 1 µmol of product per minute under the specified assay conditions.

Specific Activity (U/mg) = [Rate (µmol/L/min) * Total Assay Volume (L)] / [Amount of Enzyme

in the well (mg)]

Kinetic Analysis: Determining Km and Vmax
To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax),

the assay should be performed with a range of 4-nitrophenyl caprate concentrations.

Prepare substrate emulsions with varying concentrations of 4-NPC.

Perform the assay as described above for each substrate concentration.

Calculate the initial reaction velocity (v₀) for each concentration.

Plot v₀ versus the substrate concentration ([S]).
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Fit the data to the Michaelis-Menten equation using non-linear regression software to

determine Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/v₀ versus 1/[S]) can be

used for a linear representation of the data.

Quantitative Data and Physicochemical Properties
A comprehensive understanding of the substrate and its product is essential for accurate assay

design and interpretation.

Table 1: Physicochemical Properties of 4-Nitrophenyl Caprate and 4-Nitrophenol

Property
4-Nitrophenyl Caprate
(Decanoate)

4-Nitrophenol

Synonyms 4-Nitrophenyl decanoate p-Nitrophenol

Molecular Formula C₁₆H₂₃NO₄[2] C₆H₅NO₃[14]

Molecular Weight 293.36 g/mol [2] 139.11 g/mol [14]

Appearance Solid powder[15]
Colorless to slightly yellow

solid[14]

Melting Point 35°C[16] 113–114°C[14]

Solubility
Soluble in chloroform (100

mg/mL)[9]

Water: 15.6 g/L at 25°C; Very

soluble in ethanol, ether,

acetone[14]

pKa N/A 7.15[14]

λmax (absorbance) N/A
405 nm (as 4-nitrophenolate)

[4]

Molar Extinction (ε) N/A
~18,000 M⁻¹cm⁻¹ (at pH > 9)

[13]

Table 2: Influence of Fatty Acid Chain Length on Lipase Activity

The choice of fatty acid esterified to 4-nitrophenol can significantly impact the activity of a given

lipase, providing insights into its substrate specificity. The following data, adapted from a study
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on a wild-type lipase, illustrates this principle.[17][18]

Substrate Fatty Acid Chain Length Vmax (U/mg protein)

4-Nitrophenyl acetate C2 0.42

4-Nitrophenyl butyrate C4 0.95

4-Nitrophenyl octanoate C8 1.1

4-Nitrophenyl decanoate

(caprate)
C10

(Data not provided in source,

but trend suggests high

activity)

4-Nitrophenyl dodecanoate C12 0.78

4-Nitrophenyl palmitate C16 0.18

This data demonstrates that lipases often exhibit optimal activity towards medium-chain fatty

acid esters.

Troubleshooting and Considerations for Self-
Validation
A self-validating protocol anticipates and mitigates potential sources of error.

High Background Absorbance:

Cause: Spontaneous hydrolysis of 4-NPC, particularly at alkaline pH, or contamination of

reagents.[12]

Solution: Always run a "substrate only" blank. Prepare substrate solutions fresh and store

them properly. Ensure all buffers are sterile.

Poor Reproducibility:

Cause: Inconsistent substrate emulsion, inaccurate pipetting, or temperature fluctuations.
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Solution: Ensure the substrate emulsion is homogenous through vigorous vortexing and

sonication. Use calibrated pipettes and ensure the plate is uniformly heated.

No or Low Activity Detected:

Cause: Inactive enzyme, incorrect pH, or presence of inhibitors in the sample. The high

concentration of organic solvent from the substrate stock can also inhibit the enzyme.[19]

Solution: Verify enzyme activity with a positive control. Optimize the assay pH for your

specific enzyme. Ensure the final concentration of the organic solvent in the assay is low

(typically <5%).

Conclusion: A Versatile Tool for Enzymatic
Exploration
4-Nitrophenyl caprate offers a reliable, sensitive, and continuous method for the quantification

of lipase and esterase activity. Its straightforward chromogenic principle, coupled with the

robust protocols outlined in this guide, provides researchers with a powerful tool for enzyme

characterization, inhibitor screening, and kinetic analysis. By understanding the underlying

mechanism, carefully controlling experimental parameters, and being mindful of potential

pitfalls, scientists can leverage the full potential of this versatile substrate to advance their

research and development endeavors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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